molecular formula C8H13Br B13207005 7-(Bromomethyl)bicyclo[4.1.0]heptane

7-(Bromomethyl)bicyclo[4.1.0]heptane

Cat. No.: B13207005
M. Wt: 189.09 g/mol
InChI Key: WLZVPHAFYCGHHT-UHFFFAOYSA-N
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Description

7-(Bromomethyl)bicyclo[4.1.0]heptane is an organic compound with the molecular formula C8H13Br. It is a bicyclic compound featuring a bromomethyl group attached to a bicyclo[4.1.0]heptane framework. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)bicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method is the reaction of bicyclo[4.1.0]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)bicyclo[4.1.0]heptane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Norcarane (Bicyclo[4.1.0]heptane): A structurally related compound without the bromomethyl group.

    7,7-Dibromobicyclo[4.1.0]heptane: A derivative with two bromine atoms attached to the bicyclic framework.

Comparison:

    Uniqueness: 7-(Bromomethyl)bicyclo[4.1.0]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to norcarane and other derivatives.

    Reactivity: The bromomethyl group makes this compound more reactive in substitution and other chemical reactions compared to its non-brominated counterparts.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

7-(bromomethyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C8H13Br/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2

InChI Key

WLZVPHAFYCGHHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2CBr

Origin of Product

United States

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